![molecular formula C9H11ClN2O2 B1394327 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine CAS No. 1216402-53-7](/img/structure/B1394327.png)
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Overview
Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine”, focusing on unique applications across different fields:
Medicinal Chemistry
This compound is used in the synthesis of potential histone deacetylase (HDAC) inhibitors , which are important in the study of epigenetics and have implications in cancer treatment. It may also be used to improve the detection of single-strand breaks (SSBs) in DNA, which is crucial for understanding DNA damage and repair mechanisms .
Organic Synthesis
“2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine” serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of various sulfonamido-tetrahydropyran derivatives, which can be further utilized to develop new chemical entities with potential biological activities .
Material Science
In material science, this compound’s structure enables investigations into new materials with potential applications in advanced battery science and technology. It could play a role in developing new electrolytes or electrode materials for better energy storage solutions .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is the CB2 receptor . This receptor is known to play a crucial role in mediating inflammatory and neuropathic pain .
Mode of Action
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine acts as a partial agonist at the CB2 receptor This partial activation can modulate the receptor’s response and result in therapeutic effects .
Result of Action
The activation of the CB2 receptor by 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can lead to a reduction in inflammation and neuropathic pain . This makes the compound a promising potential therapeutic agent for the treatment of these conditions .
properties
IUPAC Name |
2-chloro-4-(oxan-4-yloxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDLKLFGVNQFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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